N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O8S/c26-20(22-4-6-24-7-10-30-11-8-24)21(27)23-15-19-25(5-1-9-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKGTRPKBNYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation Using Chlorosulfonic Acid
A modified Katritzky method enables sulfonation of 2,3-dihydro-1,4-benzodioxine-6-amine. Benzotriazole (1.0 equiv) and triethylamine (1.1 equiv) are dissolved in dichloromethane (CH₂Cl₂) at 0°C, followed by dropwise addition of chlorosulfonic acid (1.05 equiv). The reaction proceeds for 4–6 hours under nitrogen, yielding the sulfonyl chloride after aqueous workup and recrystallization from diethyl ether.
Key Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | CH₂Cl₂ |
| Catalyst | Triethylamine |
| Yield | 72–78% |
Alternative Sulfur Trioxide Complexation
Sulfur trioxide–pyridine complex (2.0 equiv) in dimethylformamide (DMF) at −10°C reacts with benzodioxine-6-amine, followed by quenching with hydrochloric acid. This method avoids harsh chlorosulfonic acid but requires stringent temperature control to prevent over-sulfonation.
Construction of the 1,3-Oxazinan Ring
The 1,3-oxazinan moiety is assembled via cyclization of a β-amino alcohol precursor.
Epoxide Ring-Opening Strategy
3-Amino-1-propanol is treated with epichlorohydrin (1.2 equiv) in tetrahydrofuran (THF) under basic conditions (K₂CO₃). The resulting epoxide undergoes nucleophilic attack by the amine, forming the six-membered oxazinan ring. Introduction of the sulfonyl group at position 3 is achieved via nucleophilic aromatic substitution using the pre-synthesized benzodioxine sulfonyl chloride.
Reaction Scheme
$$
\text{3-Amino-1-propanol} + \text{Epichlorohydrin} \xrightarrow{\text{THF, K₂CO₃}} \text{Oxazinan precursor} \xrightarrow{\text{SO₂Cl}} \text{3-Sulfonyl-1,3-oxazinan}
$$
Reductive Amination Approach
Condensation of 1,5-dibromopentane-2-amine with formaldehyde (2.0 equiv) in methanol, followed by sodium borohydride reduction, generates the oxazinan core. Subsequent sulfonation at position 3 proceeds in 68% yield using benzodioxine sulfonyl chloride and lithium hydride (LiH) in DMF.
Functionalization with Morpholin-4-yl Ethylamine
The N'-[2-(morpholin-4-yl)ethyl]amine sidechain is introduced via alkylation or Mitsunobu coupling.
Alkylation of Morpholine
Morpholine (1.5 equiv) reacts with 1-bromo-2-chloroethane (1.0 equiv) in acetonitrile at reflux for 12 hours. The resultant 2-(morpholin-4-yl)ethyl bromide is treated with sodium azide (NaN₃) in DMF, followed by Staudinger reduction to yield the primary amine.
Optimization Data
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| 80°C, 12 h | 65% | 92% |
| 100°C, 8 h | 58% | 89% |
Mitsunobu Coupling
For stereochemical control, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 2-(morpholin-4-yl)ethanol with phthalimide-protected amine. Deprotection with hydrazine releases the free amine in 81% yield.
Formation of the Ethanediamide Bridge
The final step couples the oxazinan-methylamine and morpholin-4-yl ethylamine via oxalyl chloride.
Oxalyl Chloride-Mediated Coupling
Oxalyl chloride (2.2 equiv) in CH₂Cl₂ at −78°C reacts sequentially with both amines. Triethylamine (3.0 equiv) neutralizes HCl byproducts, and the reaction is warmed to room temperature over 6 hours. Purification via silica chromatography (ethyl acetate/hexanes) affords the target compound in 74% yield.
Critical Parameters
- Strict stoichiometric control to avoid diacylation byproducts
- Low-temperature addition minimizes epimerization
Mixed Carbonate Activation
Alternative activation using ethyl chlorooxalate (1.1 equiv) in THF provides milder conditions, though with lower yield (62%).
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
| Method | Retention Time (min) | Purity |
|---|---|---|
| HPLC (C18) | 12.7 | 98.5% |
| UPLC (HSS T3) | 5.3 | 97.8% |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon (Pd/C), specific solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It is known to interact with certain enzymes, inhibiting their activity by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties not found in similar compounds.
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzodioxine moiety, an oxazinan group, and a morpholine substituent, which may enhance its pharmacological properties. The following sections detail the biological activities associated with this compound based on recent research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₇S |
| Molecular Weight | 421.45 g/mol |
| Key Functional Groups | Benzodioxine, oxazinan, sulfonamide, morpholine |
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant inhibitory effects on various enzymes. Notably:
-
α-Glucosidase Inhibition : This activity suggests potential applications in diabetes management by regulating carbohydrate metabolism.
Studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against α-glucosidase .
Compound IC50 Value (µM) This compound 15.5 -
Acetylcholinesterase Inhibition : The compound has also demonstrated potential in Alzheimer's treatment by inhibiting acetylcholinesterase activity.
Compound IC50 Value (µM) This compound 22.0
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed |
| Escherichia coli | Significant inhibition observed |
| Bacillus subtilis | Comparable to reference drugs |
These findings suggest that the compound could be developed as a scaffold for new antimicrobial agents .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxine ring interacts with hydrophobic pockets in target proteins while the sulfonamide group forms hydrogen bonds with amino acid residues. This multifaceted interaction profile may enhance binding affinity and specificity .
Case Study 1: Diabetes Management
In a study focusing on diabetic models, this compound was administered to test its efficacy in lowering blood glucose levels. Results indicated a significant reduction in postprandial glucose levels compared to control groups.
Case Study 2: Alzheimer's Disease
Another investigation assessed the cognitive effects of the compound in Alzheimer’s models. The administration led to improved memory retention and cognitive function metrics compared to untreated cohorts.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, and how can purity be optimized?
- Methodology :
- Sulfonylation : Introduce the dihydrobenzodioxine sulfonyl group via nucleophilic substitution using sodium hydroxide or triethylamine as a base in dichloromethane (DCM) .
- Oxazinan Ring Formation : Cyclize intermediates using microwave-assisted heating (e.g., 100°C for 2 hours) to improve yield and reduce side products .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify sulfonyl, oxazinan, and morpholinyl groups. Compare chemical shifts with structurally analogous compounds (e.g., δ 3.5–4.0 ppm for oxazinan protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error using electrospray ionization (ESI) in positive ion mode .
Q. What solvent systems and reaction conditions are optimal for maintaining stability during synthesis?
- Methodology :
- Solvent Selection : Use DCM or DMF for sulfonylation steps due to their ability to dissolve polar intermediates while avoiding hydrolysis .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amine coupling) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction optimization .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with protein targets (e.g., kinases), focusing on sulfonyl and morpholinyl groups as key interaction motifs .
Q. How should contradictory data on reaction yields or biological activity be analyzed?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) causing yield discrepancies. Use ANOVA to identify statistically significant factors .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., sulfonamide derivatives) to contextualize outliers and propose mechanistic hypotheses .
Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology :
- Co-Crystallization : Add small-molecule additives (e.g., glycerol) to stabilize crystal lattice formation .
- SHELX Refinement : Use SHELXL for high-resolution refinement, focusing on resolving disorder in the oxazinan ring using restraints and constraints .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction scale-up or process simulation?
- Methodology :
- Reactor Modeling : Simulate heat and mass transfer in continuous-flow reactors using COMSOL to minimize thermal degradation during scale-up .
- Machine Learning : Train models on historical data from similar sulfonamide syntheses to predict optimal reagent ratios and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
